(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

Kinase Inhibition Covalent Inhibitors Binding Affinity

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide (CAS 1192579-69-3) is a synthetic small molecule belonging to the α-cyanoacrylamide class, characterized by a 3,5-dimethyl-1H-pyrazol-4-yl heterocycle and a 4-methoxyphenyl amide tail connected via an electrophilic olefin linker. Structurally, it functions as a potential covalent warhead due to the reversibly reactive cyanoacrylamide group, a feature leveraged in kinase inhibitor design.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 1192579-69-3
Cat. No. B2614188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
CAS1192579-69-3
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C16H16N4O2/c1-10-15(11(2)20-19-10)8-12(9-17)16(21)18-13-4-6-14(22-3)7-5-13/h4-8H,1-3H3,(H,18,21)(H,19,20)/b12-8+
InChIKeyWZLDMNGJAOZQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide: Procurement-Focused Baseline and Core Identity


(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide (CAS 1192579-69-3) is a synthetic small molecule belonging to the α-cyanoacrylamide class, characterized by a 3,5-dimethyl-1H-pyrazol-4-yl heterocycle and a 4-methoxyphenyl amide tail connected via an electrophilic olefin linker. Structurally, it functions as a potential covalent warhead due to the reversibly reactive cyanoacrylamide group, a feature leveraged in kinase inhibitor design [1]. Unlike many commercial pyrazole-based cyanoacrylamides, this compound retains an unsubstituted N-H on its pyrazole ring, which directly affects its hydrogen-bond donor capacity and binding pharmacology. Its molecular formula is C16H16N4O2 with a molecular weight of 296.33 g/mol. A thorough review of the scientific and patent literature reveals that no publicly disclosed quantitative biological activity, in vivo pharmacokinetic, or direct comparative data are available for this specific compound.

Why Generic Substitution Fails: Structural Nuances of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide Dictate Pharmacological Selectivity


Within the cyanoacrylamide chemical space, minor structural variations profoundly alter target engagement profiles. The replacement of the pyrazole's N-H proton with alkyl or aryl groups, or modification of the 4-methoxyphenyl terminus, can ablate specific hydrogen-bond interactions or alter the electrophilicity of the Michael acceptor [1]. Published structure-activity relationship (SAR) studies on analogous pyrazole-cyanoacrylamides demonstrate that the electron-donating methoxy substituent on the phenyl ring directly influences antiproliferative potency and kinase selectivity profiles compared to halogenated or unsubstituted phenyl analogs [2]. Consequently, generic interchange with a similar-looking cyanoacrylamide compound—even one sharing the pyrazole core—risks invalidating biological activity data due to critical differences in target binding, cellular permeability, or metabolic stability.

Product-Specific Quantitative Evidence Guide: Differential Performance of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide


Distinct N-H Pyrazole Hydrogen-Bond Donor Capacity vs. N-Alkylated Analogs

This compound retains an unsubstituted N-H on the 3,5-dimethyl-1H-pyrazol-4-yl ring. In kinase drug discovery, a pyrazole N-H is a critical hydrogen-bond donor that anchors inhibitors to the hinge region of ATP-binding pockets. The immediate commercial comparator, 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide, replaces this N-H with an ethyl group, eliminating its donor capacity and potentially reducing hinge-binding affinity by 1–3 kcal/mol based on standard hydrogen-bond energetics [1]. For researchers screening hinge-binder scaffolds, the target compound's free N-H offers a structurally distinct interaction mode not available in N-alkylated analogs.

Kinase Inhibition Covalent Inhibitors Binding Affinity

Reversible Covalent Warhead Reactivity Tuning via 4-Methoxyphenyl Substitution

The cyanoacrylamide warhead reacts reversibly with cysteine thiols, a property exploited in selective kinase targeting. The electron-donating 4-methoxy group on the phenyl ring modulates the acrylamide's electron deficiency, reducing its intrinsic reactivity compared to electron-withdrawing substituents (e.g., 4-chloro or 4-nitro). In a related series of cyanoacrylamide-based inhibitors, the 4-methoxyphenyl-substituted analog (compound 5c) demonstrated an IC50 of 92.8 µM against MCF7 breast cancer cells, while the 4-chlorophenyl analog (5d) yielded an IC50 of 106.8 µM, both less potent than the thiophenyl-substituted compound 5f (99.7 µM) but with distinct selectivity profiles [1]. This moderate, tunable electrophilicity may offer a wider therapeutic window in cellular assays by reducing off-target thiol reactivity, though direct quantitative selectivity data for the target compound are lacking.

Covalent Drug Discovery Electrophilic Warheads Thiol Reactivity

PC3 Prostate Cancer Selectivity Potential Inferred from Pyrazole-Cyanoacrylamide SAR

SAR analysis from a 2023 study on pyrazole-incorporating cyanoacrylamides revealed that the pyrazole moiety is essential for potent activity against PC3 prostate cancer cells, where compound 5f (1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl substituent) achieved an IC50 of 11.7 µM—significantly outperforming doxorubicin (IC50 = 43.8 µM) [1]. Compounds with the pyrazole-4-yl scaffold also demonstrated moderate selectivity over normal BJ1 fibroblasts. While the target compound's 3,5-dimethyl substitution pattern differs from the phenyl-substituted pyrazoles in the study, the conserved pyrazole-4-yl linkage and cyanoacrylamide warhead suggest it may participate in similar KRAS/SMAD pathway modulation, though this remains to be experimentally verified.

Prostate Cancer Cytotoxicity Selectivity

Physicochemical Differentiation: Lipophilicity and Permeability Prediction

Calculated physicochemical properties place this compound favorably within oral drug-like space. The predicted logP is approximately 2.5–3.0, indicating moderate lipophilicity suitable for cellular permeability while maintaining aqueous solubility. The topological polar surface area (tPSA) is 84.3 Ų, well below the 140 Ų threshold for oral absorption. In comparison, the N-ethyl analog (2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide) has a lower molecular weight (232.28 vs. 296.33) but lacks the 4-methoxyphenyl amide tail, which eliminates key aromatic interactions in hydrophobic kinase pockets. The 4-methoxyphenyl group also contributes to a higher logP, potentially improving membrane penetration relative to smaller amide substituents while avoiding the excessive lipophilicity of phenoxyphenyl analogs (logP > 3.5) that often suffer from poor solubility and higher protein binding.

Drug-like Properties Lipophilicity Permeability

Absence of Published Biological Data: A Critical Transparency Note

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and the broader chemical literature (as of July 2025) did not yield any peer-reviewed quantitative biological activity data, in vivo pharmacokinetic parameters, or direct head-to-head comparator studies for (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide. This compound appears to be a research-grade building block offered by specialty chemical vendors without published target engagement data. In contrast, structurally related compounds such as (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide and N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide are also sold as research tools with no published bioactivity. The absence of primary data means that all differentiation claims above are based on structural inference and class-level SAR from related pyrazole-cyanoacrylamides, not on direct experimental comparison.

Data Availability Research Gap Procurement Risk

Best-Fit Research and Industrial Application Scenarios for (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide


Kinase Inhibitor Fragment Library Expansion with a Reversible Covalent Warhead

This compound is ideally suited as an entry for fragment-based covalent inhibitor libraries targeting kinases with non-catalytic cysteines. The cyanoacrylamide warhead, combined with an unsubstituted N-H pyrazole hinge-binding motif, provides a structurally distinct starting point for developing selective inhibitors of kinases such as RSK, MSK, or BTK, where reversible covalent targeting has been validated [1]. The 4-methoxyphenyl tail offers a modular site for further SAR exploration via amide diversification.

Anticancer SAR Probe for Prostate and Breast Cancer Cell Lines

Based on class-level evidence showing that pyrazole-4-yl-linked cyanoacrylamides exhibit promising cytotoxicity in PC3 prostate cancer cells (IC50 values as low as 11.7 µM) and MCF7 breast cancer cells [1], this compound can serve as a novel SAR probe in academic oncology screening panels. Its 3,5-dimethyl substitution pattern on the pyrazole ring has not been explored in published anticancer studies, offering a clear opportunity for novel intellectual property generation.

Electrophilic Warhead Reactivity Profiling in Chemical Biology

The α-cyanoacrylamide group undergoes reversible Michael addition with cysteine thiols, a property extensively characterized in chemical biology [2]. This specific compound, with its electron-donating 4-methoxyphenyl substituent, is predicted to exhibit attenuated electrophilicity relative to nitro- or chloro-substituted analogs. It is therefore a valuable tool for profiling the relationship between warhead reactivity and cellular target engagement, particularly in studies seeking to minimize off-target protein adduction.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound's modular structure—comprising a pyrazole-carbaldehyde-derived olefin, a cyano group, and a 4-methoxyphenyl amide—enables rapid diversification through amide hydrolysis, cyano group transformation, or pyrazole N-H functionalization. Its balanced physicochemical profile (logP ~2.5–3.0, tPSA 84.3 Ų) makes it a pragmatic starting point for parallel library synthesis in drug discovery, particularly for CNS or oncology programs where moderate lipophilicity is desired.

Quote Request

Request a Quote for (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.